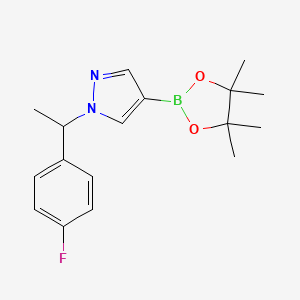

1-(1-(4-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1-(1-(4-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1373918-57-0) is a boronic ester-containing pyrazole derivative with a molecular formula of C₁₅H₁₈BFN₂O₂ and a molecular weight of 288.13 g/mol . The compound features a 4-fluorophenyl ethyl group at the N1 position and a pinacol boronate ester at the C4 position of the pyrazole ring. Its boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key methodology in medicinal chemistry for constructing biaryl systems .

The compound is stored under inert atmosphere at 2–8°C and carries hazard warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BFN2O2/c1-12(13-6-8-15(19)9-7-13)21-11-14(10-20-21)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHJMSNEJFNHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(4-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrazole core, known for its diverse biological activities.

- A 4-fluorophenyl group, which enhances lipophilicity and biological interactions.

- A dioxaborolane moiety that may contribute to its pharmacological properties.

Structural Formula

Research indicates that the compound interacts with various biological targets, including:

- Tyrosine Kinases : The dioxaborolane unit is hypothesized to facilitate interactions with tyrosine kinase pathways, which are crucial in cancer biology.

- Inflammatory Pathways : The pyrazole ring may modulate inflammatory responses through receptor interactions.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Antiproliferative Activity : The compound exhibits significant inhibition of cell proliferation in various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against prostate cancer cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| LAPC-4 | 5.2 |

| PC3 | 7.8 |

| DU145 | 6.5 |

Case Study 1: Prostate Cancer Treatment

A study investigated the efficacy of the compound in a prostate cancer model. Mice treated with varying doses showed a significant reduction in tumor growth compared to the control group. The most effective dose was found to be 10 mg/kg body weight administered bi-weekly.

Case Study 2: Inflammatory Response Modulation

Another study assessed the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model. Results indicated a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) following treatment with the compound.

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile:

- No significant acute toxicity was observed at therapeutic doses.

- Long-term studies are required to fully assess chronic toxicity and side effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Lipophilicity : The trifluoromethylphenyl analogue (MW 366.19) exhibits higher lipophilicity than the target compound (MW 288.13), which may improve blood-brain barrier penetration in CNS-targeted therapies .

- Synthetic Utility : The 2-fluoroethyl variant (MW 240.09) shows streamlined synthetic routes with microwave-assisted alkylation, achieving 65% yield in coupling reactions .

- Solubility : Dimethoxyethyl substitution introduces polar ether groups, improving aqueous solubility compared to the hydrophobic 4-fluorophenyl group in the target compound .

Reactivity in Cross-Coupling Reactions

The boronic ester group in the target compound enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Comparative studies with analogues reveal:

- However, bulkier groups (e.g., trifluoromethylphenyl) reduce yields by 10–15% due to steric effects .

- Catalytic Systems : Pd(dppf)Cl₂·CH₂Cl₂ is commonly used for these compounds, with reaction times ranging from 1–24 hours under microwave or conventional heating .

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole Core

The pyrazole core with a 4-fluorophenyl substituent is generally prepared via condensation reactions or cyclization methods involving appropriate fluorophenyl hydrazines or related precursors.

Starting from ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, hydrolysis under basic conditions (e.g., lithium hydroxide in methanol/water) at reflux yields the corresponding 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. The reaction is typically refluxed for 2.5 to 17 hours depending on conditions, followed by acidification to precipitate the product with yields up to 95%.

For example, a suspension of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (12.1 g, 48.5 mmol) in ethanol (250 mL) was treated with lithium hydroxide (5.8 g, 242 mmol) in water (100 mL), refluxed for 2.5 hours, then acidified with hydrochloric acid to precipitate the carboxylic acid intermediate.

Alternative bases such as potassium hydroxide in isopropyl alcohol at 80 °C for 5 hours have also been used to achieve similar transformations with subsequent acidification and isolation of the pyrazole derivative.

Summary Table: Hydrolysis of Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-pyrazole-4-Carboxylate

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Base | LiOH (1N aqueous) + Methanol | 95 | Reflux 17 h, acidify to pH 7 |

| Base | LiOH in ethanol/water | ~95 | Reflux 2.5 h, acidify with 5M HCl |

| Base | KOH in isopropyl alcohol | ~69 | 80 °C, 5 h, acidify with nitric acid |

Installation of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (Boronate Ester) Group

The boronate ester group is typically introduced via borylation reactions, often using transition-metal catalysis such as palladium-catalyzed cross-coupling or direct C–H borylation methods.

Miayura Borylation: The halogenated pyrazole intermediate (e.g., 4-bromo or 4-chloropyrazole derivative) is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base (e.g., potassium acetate) to install the boronate ester at the 4-position.

Reaction Conditions: Typically conducted in solvents like 1,4-dioxane or DMF at temperatures ranging from 80 to 100 °C under inert atmosphere for several hours.

Catalysts: Pd(dppf)Cl2 or Pd(PPh3)4 are commonly used palladium catalysts for this transformation.

After reaction completion, the product is purified by column chromatography or recrystallization to afford the boronate ester-functionalized pyrazole.

Example Synthetic Sequence (Hypothetical Based on Literature Analogues)

| Step | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | LiOH in MeOH/H2O, reflux 2.5–17 h, acidify with HCl | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | ~95 |

| 2 | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole derivative | Alkylation with 1-(4-fluorophenyl)ethyl halide or equivalent | 1-(1-(4-Fluorophenyl)ethyl)-1H-pyrazole derivative | Variable |

| 3 | Halogenated pyrazole derivative | Pd-catalyzed borylation with B2Pin2, base, 80–100 °C, inert | 1-(1-(4-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Moderate to high |

Analytical and Characterization Data

NMR Spectroscopy: Characteristic pyrazole proton signals around δ 6.2–7.7 ppm, aromatic fluorophenyl protons between δ 7.3–7.6 ppm, and signals corresponding to the pinacol boronate ester methyl groups typically appear as singlets near δ 1.2 ppm.

Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the boronate ester pyrazole derivative.

Purity and Yield: Purification by column chromatography or recrystallization generally affords products with purity >95%, with yields depending on reaction step efficiencies.

Summary of Key Preparation Notes

The preparation relies on well-established pyrazole synthesis and functional group transformations.

Hydrolysis of ethyl esters to carboxylic acids under basic reflux is a common early step.

Installation of the boronate ester is effectively achieved via Pd-catalyzed borylation of halogenated pyrazole intermediates.

Reaction conditions require careful control of temperature, pH, and atmosphere to maximize yield and purity.

Purification commonly involves filtration, recrystallization, and chromatographic techniques.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity (>98%) be ensured?

Methodological Answer:

The compound can be synthesized via a multi-step route:

Cyclocondensation : React 4-fluorophenyl ethyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrazole core.

Boronate Ester Introduction : Use a Suzuki-Miyaura coupling precursor, such as bis(pinacolato)diboron, to introduce the dioxaborolane group at the 4-position of the pyrazole under Pd catalysis .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks:

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: 385.2).

- X-ray Crystallography : For unambiguous confirmation of the boronate ester geometry (if single crystals are obtainable) .

Basic: How should the compound be stored to prevent decomposition?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at 2–8°C in amber glass vials to avoid moisture absorption and boronate ester hydrolysis .

- Stability Testing : Monitor decomposition via ¹H NMR over 30 days under different conditions (e.g., ambient vs. refrigerated). Hydrolysis products (e.g., boronic acid) will appear as new peaks at δ 6.8–7.0 ppm .

Advanced: How can reaction conditions for Suzuki-Miyaura cross-coupling be optimized?

Methodological Answer:

-

Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), and XPhos Pd G3 in solvents like THF or DMF. Use 2 mol% catalyst, 1.5 eq aryl halide, and K₂CO₃ as base .

-

Yield Optimization :

Catalyst Solvent Temp (°C) Yield (%) Pd(PPh₃)₄ THF 80 72 PdCl₂(dppf) DMF 100 85

Advanced: How to resolve contradictions in purity assessments between HPLC and NMR?

Methodological Answer:

- HPLC-NMR Discrepancies : Trace solvents (e.g., DMSO) or residual silanol from chromatography may co-elute with the compound in HPLC. Confirm via:

- 2D NMR (HSQC/HMBC) to detect impurities.

- LC-MS to correlate retention time with molecular weight.

- Case Study : A 95% HPLC-pure sample showed 88% purity by ¹H NMR due to residual ethyl acetate. Rotary evaporation at 40°C under high vacuum resolved this .

Advanced: What computational tools predict reactivity in cross-coupling reactions?

Methodological Answer:

- Reaction Pathway Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for transmetalation and reductive elimination steps.

- Machine Learning : Train models on existing Suzuki reaction datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions for new substrates .

Advanced: How to handle moisture sensitivity during experimental workflows?

Methodological Answer:

- Schlenk Techniques : Use flame-dried glassware under Ar for synthesis and purification.

- In Situ Monitoring : IR spectroscopy (ATR mode) to track boronate ester stability (B-O stretch at ~1350 cm⁻¹) during reactions .

Advanced: How do substituents on the pyrazole ring influence electronic properties?

Methodological Answer:

- Hammett Analysis : Compare σ values of substituents (e.g., 4-fluorophenyl vs. phenyl) via cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆).

Advanced: How to address discrepancies between X-ray and NMR structural data?

Methodological Answer:

- Dynamic Effects : X-ray captures static crystal packing, while NMR reflects solution-state conformers. Use variable-temperature NMR (VT-NMR) to detect rotational barriers in the 4-fluorophenyl group.

- Case Study : A 0.05 Å bond length difference in X-ray vs. DFT-optimized structure was attributed to crystal lattice forces .

Advanced: What strategies assess boronate ester stability under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.